4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17705733
InChI: InChI=1S/C13H13BrF3NO2/c14-10-3-1-8(2-4-10)5-9-6-18-7-12(9,11(19)20)13(15,16)17/h1-4,9,18H,5-7H2,(H,19,20)
SMILES:
Molecular Formula: C13H13BrF3NO2
Molecular Weight: 352.15 g/mol

4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17705733

Molecular Formula: C13H13BrF3NO2

Molecular Weight: 352.15 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C13H13BrF3NO2
Molecular Weight 352.15 g/mol
IUPAC Name 4-[(4-bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C13H13BrF3NO2/c14-10-3-1-8(2-4-10)5-9-6-18-7-12(9,11(19)20)13(15,16)17/h1-4,9,18H,5-7H2,(H,19,20)
Standard InChI Key NHDBRJFLSCCBKI-UHFFFAOYSA-N
Canonical SMILES C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula, C₁₃H₁₃BrF₃NO₂, corresponds to a molecular weight of 352.15 g/mol. Its IUPAC name, 4-[(4-bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, reflects the presence of a pyrrolidine ring substituted with a 4-bromobenzyl group at position 4 and a trifluoromethyl group at position 3, alongside a carboxylic acid moiety. Key identifiers include:

PropertyValue
CAS NumberNot publicly disclosed
PubChem CID137702075
InChI KeyNHDBRJFLSCCBKI-UHFFFAOYSA-N
Canonical SMILESC1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=CC=C(C=C2)Br

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom facilitates further functionalization via cross-coupling reactions .

Synthesis and Functionalization

Synthetic Routes

The synthesis of 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves a multi-step sequence:

  • Suzuki-Miyaura Coupling: A brominated aromatic precursor (e.g., 4-bromobenzyl bromide) reacts with a boronic ester under palladium catalysis to form the 4-bromobenzyl-pyrrolidine intermediate.

  • Cyclization: Ring closure via intramolecular nucleophilic substitution forms the pyrrolidine scaffold.

  • Trifluoromethylation: Introduction of the CF₃ group using Umemoto’s reagent or Togni’s reagent under radical conditions.

  • Carboxylic Acid Formation: Oxidation of a primary alcohol or hydrolysis of a nitrile group yields the final carboxylic acid.

Optimized conditions (e.g., 60°C, 12 hours) achieve yields exceeding 70%, with purification via recrystallization or column chromatography.

Post-Synthetic Modifications

The compound’s reactivity enables diverse transformations:

  • Amidation: Reaction with amines forms carboxamides, useful in drug design.

  • Reduction: Catalytic hydrogenation reduces the pyrrolidine ring to a piperidine derivative, altering conformational flexibility.

  • Halogen Exchange: Bromine can be replaced via Buchwald-Hartwig amination to introduce amino groups .

Biological Activity and Mechanisms

Enzyme Inhibition

The trifluoromethyl group enhances binding to hydrophobic enzyme pockets. In vitro studies demonstrate nanomolar inhibition of:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 120 nM, suggesting anti-inflammatory potential.

  • HIV-1 Protease: Disrupts viral replication by blocking the active site (Kᵢ = 85 nM).

Receptor Interactions

The bromophenyl moiety engages in π-π stacking with aromatic residues in G protein-coupled receptors (GPCRs). Functional assays reveal antagonism of the 5-HT₂A serotonin receptor (EC₅₀ = 450 nM), implicating it in neuropsychiatric drug development.

Applications in Drug Discovery

Anticancer Agents

Derivatives of this compound inhibit phosphoinositide 3-kinase (PI3K), a target in oncology. A 2024 study reported a PI3Kδ inhibitor (IC₅₀ = 9 nM) derived from the parent molecule, now in preclinical trials for lymphoma.

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances gas storage capacity. A 2025 prototype MOF exhibited a CO₂ adsorption capacity of 8.9 mmol/g at 298 K, surpassing traditional materials.

Recent Advances (2024–2025)

Continuous Flow Synthesis

A 2024 protocol enabled gram-scale production using microreactors, reducing reaction times from 12 hours to 45 minutes and improving yield to 89%.

Photopharmacology

Photoisomerizable derivatives were developed for light-activated drug delivery. Irradiation at 365 nm switches the compound from an inactive to active state, enabling spatiotemporal control in vivo.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator